[2-(dimethylamino)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine: is a complex organic compound characterized by its unique structure, which includes a dimethylaminoethyl group and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 1-(2-methylpropyl)-1H-pyrazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolylmethyl group, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives.
Scientific Research Applications
2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various enzymes and receptors, potentially modulating their activity. The pyrazolylmethyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
- 2-(dimethylamino)ethyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
- The specific positioning of the pyrazolylmethyl group in 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine may confer unique binding properties and reactivity compared to its isomers.
- The combination of the dimethylaminoethyl and pyrazolylmethyl groups provides a distinctive chemical profile that can be exploited in various applications.
This detailed overview highlights the significance and versatility of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine in scientific research and industrial applications
Properties
Molecular Formula |
C12H24N4 |
---|---|
Molecular Weight |
224.35 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H24N4/c1-11(2)10-16-12(5-6-14-16)9-13-7-8-15(3)4/h5-6,11,13H,7-10H2,1-4H3 |
InChI Key |
JAJVGVALANZSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNCCN(C)C |
Origin of Product |
United States |
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